molecular formula C10H11N5O3 B162425 4-Nitro-7-piperazinobenzofurazan CAS No. 139332-66-4

4-Nitro-7-piperazinobenzofurazan

Cat. No.: B162425
CAS No.: 139332-66-4
M. Wt: 249.23 g/mol
InChI Key: MVLWYDGJBGPXOL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Nitro-7-piperazinobenzofurazan plays a significant role in biochemical reactions, particularly in the derivatization of isocyanates. It interacts with various enzymes, proteins, and other biomolecules to form stable derivatives that can be easily detected and analyzed using liquid chromatography (LC) and mass spectrometry (MS) techniques . The compound’s ability to form fluorescent derivatives makes it a valuable tool for detecting and quantifying isocyanates in biological samples .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s fluorescent properties allow researchers to track its distribution and effects within different cell types, providing valuable insights into its cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins, and form stable derivatives . This binding interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, making it a valuable tool for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to form stable derivatives . The compound can affect metabolic flux and metabolite levels by altering the activity of specific enzymes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s fluorescent properties allow researchers to track its distribution and study its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-7-piperazinobenzofurazan typically involves the nitration of 7-piperazinobenzofurazan. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-7-piperazinobenzofurazan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Nitro-7-piperazinobenzofurazan is unique due to its piperazine ring, which enhances its solubility and reactivity compared to other nitrobenzofurazan derivatives. This makes it particularly useful in biological applications where solubility and reactivity are crucial .

Properties

IUPAC Name

4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLWYDGJBGPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442160
Record name 4-Nitro-7-piperazinobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139332-66-4
Record name 4-Nitro-7-piperazinobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-7-piperazinobenzofurazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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